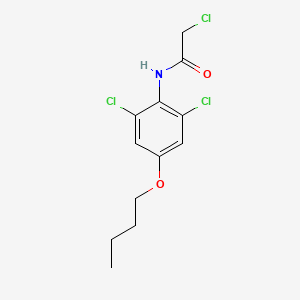
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a butoxy group, two chlorine atoms on the phenyl ring, and a chloroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide typically involves the reaction of 4-butoxy-2,6-dichloroaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with consistent quality.
化学反应分析
Types of Reactions
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Acids/Bases: For hydrolysis reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while hydrolysis can produce a carboxylic acid and an amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific medical uses may require further research and validation.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethyl N-(4-butoxy-2,6-dichlorophenyl)carbamate: A related compound with a similar structure but different functional groups.
N-(4-Butoxy-2,6-dichlorophenyl)acetamide: Lacks the chloro group on the acetamide moiety.
Uniqueness
N-(4-Butoxy-2,6-dichlorophenyl)-2-chloroacetamide is unique due to the presence of both the butoxy group and the chloroacetamide moiety, which confer specific reactivity and properties
属性
分子式 |
C12H14Cl3NO2 |
|---|---|
分子量 |
310.6 g/mol |
IUPAC 名称 |
N-(4-butoxy-2,6-dichlorophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C12H14Cl3NO2/c1-2-3-4-18-8-5-9(14)12(10(15)6-8)16-11(17)7-13/h5-6H,2-4,7H2,1H3,(H,16,17) |
InChI 键 |
HHYJMQSVCJUKBR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)


![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
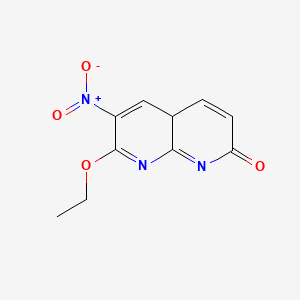
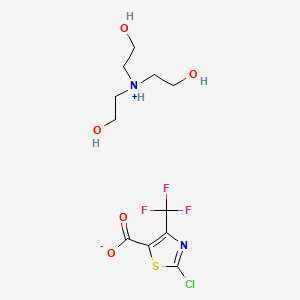
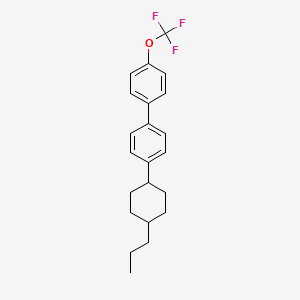
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
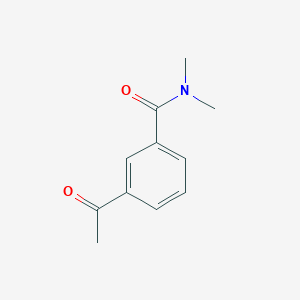
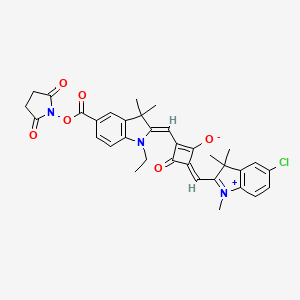

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
